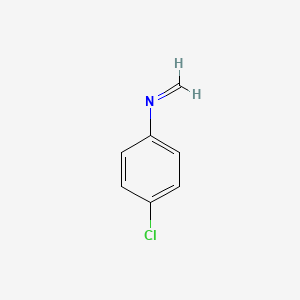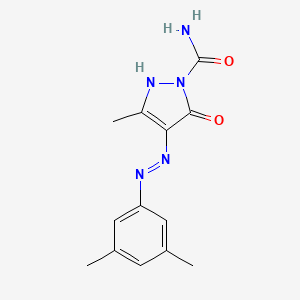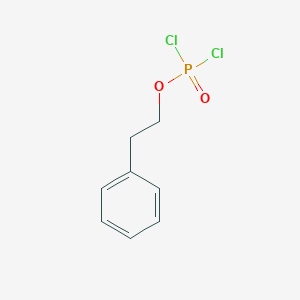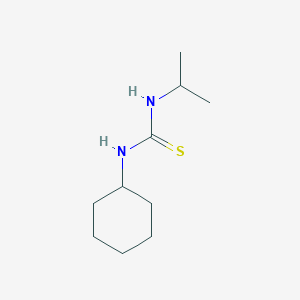
Diethyl 2,2'-(phenylphosphanediyl)diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,2’-(phenylphosphanediyl)diacetate is an organic compound with the molecular formula C14H19O5P. This compound is characterized by the presence of a phenylphosphanediyl group linked to two diethyl acetate groups. It is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-(phenylphosphanediyl)diacetate typically involves the reaction of phenylphosphonic dichloride with diethyl malonate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of diethyl 2,2’-(phenylphosphanediyl)diacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,2’-(phenylphosphanediyl)diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,2’-(phenylphosphanediyl)diacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which diethyl 2,2’-(phenylphosphanediyl)diacetate exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes. The phenylphosphanediyl group plays a crucial role in stabilizing these complexes and enhancing their reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2,2’-(phenylphosphoryl)diacetate: Similar in structure but contains a phosphoryl group instead of a phosphanediyl group.
Diethyl 2,2’-(phenylimino)diacetate: Contains an imino group instead of a phosphanediyl group.
Diethyl 2,2’-(1,4-phenylenedioxy)diacetate: Contains a phenylenedioxy group instead of a phosphanediyl group.
Uniqueness
Diethyl 2,2’-(phenylphosphanediyl)diacetate is unique due to its ability to form stable complexes with metal ions, making it highly valuable in catalysis and material science. Its structural features allow for versatile reactivity, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
38080-06-7 |
|---|---|
Molekularformel |
C14H19O4P |
Molekulargewicht |
282.27 g/mol |
IUPAC-Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)-phenylphosphanyl]acetate |
InChI |
InChI=1S/C14H19O4P/c1-3-17-13(15)10-19(11-14(16)18-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
GYVMWNQVPRQESP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CP(CC(=O)OCC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea](/img/structure/B14679612.png)


![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)


![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)





